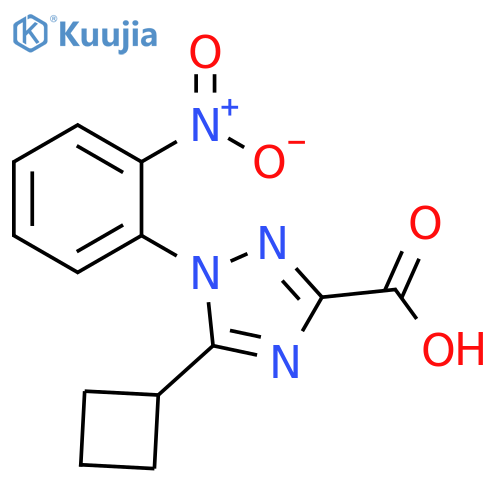Cas no 2060038-93-7 (1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)

2060038-93-7 structure
商品名:1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-
CAS番号:2060038-93-7
MF:C13H12N4O4
メガワット:288.25878238678
MDL:MFCD30500813
CID:5153949
PubChem ID:125457552
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-
-
- MDL: MFCD30500813
- インチ: 1S/C13H12N4O4/c18-13(19)11-14-12(8-4-3-5-8)16(15-11)9-6-1-2-7-10(9)17(20)21/h1-2,6-8H,3-5H2,(H,18,19)
- InChIKey: OWMXIIPFCHOHJF-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2[N+]([O-])=O)C(C2CCC2)=NC(C(O)=O)=N1
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340134-10.0g |
2060038-93-7 | 10.0g |
$3131.0 | 2023-02-23 | |||
| Enamine | EN300-340134-10g |
2060038-93-7 | 10g |
$3131.0 | 2023-09-03 | |||
| Enamine | EN300-340134-0.25g |
2060038-93-7 | 0.25g |
$670.0 | 2023-09-03 | |||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036901-1g |
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060038-93-7 | 95% | 1g |
¥3423.0 | 2023-03-11 | |
| Enamine | EN300-340134-1.0g |
2060038-93-7 | 1g |
$0.0 | 2023-06-07 | |||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036901-5g |
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060038-93-7 | 95% | 5g |
¥9926.0 | 2023-03-11 | |
| Enamine | EN300-340134-2.5g |
2060038-93-7 | 2.5g |
$1428.0 | 2023-09-03 | |||
| Enamine | EN300-340134-1g |
2060038-93-7 | 1g |
$728.0 | 2023-09-03 | |||
| Enamine | EN300-340134-5g |
2060038-93-7 | 5g |
$2110.0 | 2023-09-03 | |||
| Enamine | EN300-340134-0.1g |
2060038-93-7 | 0.1g |
$640.0 | 2023-09-03 |
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- 関連文献
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
2060038-93-7 (1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-) 関連製品
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
